molecular formula C14H13N3S B2974821 2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile CAS No. 285985-67-3

2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile

Cat. No.: B2974821
CAS No.: 285985-67-3
M. Wt: 255.34
InChI Key: JTXZPDDOQMSABQ-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C14H13N3S It is a derivative of nicotinonitrile, featuring an aminophenyl group and a sulfanyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminothiophenol and 4,6-dimethylnicotinonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Procedure: The 2-aminothiophenol is reacted with 4,6-dimethylnicotinonitrile under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminophenyl)sulfanyl]benzonitrile
  • 2-[(2-Aminophenyl)sulfanyl]-4-methylnicotinonitrile
  • 2-[(2-Aminophenyl)sulfanyl]-6-methylnicotinonitrile

Uniqueness

2-[(2-Aminophenyl)sulfanyl]-4,6-dimethylnicotinonitrile is unique due to the presence of both the aminophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The dimethyl substitution on the nicotinonitrile core further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-9-7-10(2)17-14(11(9)8-15)18-13-6-4-3-5-12(13)16/h3-7H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXZPDDOQMSABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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